molecular formula C19H21NO2 B5301397 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one

1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one

Número de catálogo B5301397
Peso molecular: 295.4 g/mol
Clave InChI: GYLUZJQDEGALKO-BUHFOSPRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one, also known as A-366, is a synthetic compound that belongs to the family of beta-keto amphetamines. It is a potent and selective dopamine transporter (DAT) inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mecanismo De Acción

1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one acts as a potent and selective inhibitor of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, which is essential for proper dopamine signaling in the brain. 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one inhibits DAT, leading to an increase in dopamine levels in the synaptic cleft, which results in increased dopamine signaling. This increased signaling is responsible for the therapeutic effects of 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one in various neurological disorders.
Biochemical and Physiological Effects:
The increased dopamine signaling resulting from 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one's inhibition of DAT has several biochemical and physiological effects. In animal models of Parkinson's disease, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has been shown to increase dopamine levels in the striatum, which is responsible for motor function. This increase in dopamine levels leads to improved motor function in these animals. In animal models of ADHD, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has been shown to improve cognitive function, specifically attention and impulsivity. Additionally, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has been shown to reduce cocaine self-administration in animal models of cocaine addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one is its selectivity for DAT. This selectivity makes it a potentially safer and more effective treatment option compared to other non-selective dopamine reuptake inhibitors. However, one of the limitations of 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one is its limited solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the research on 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one. One potential direction is to study its potential use in the treatment of other neurological disorders such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one for therapeutic use. Finally, the development of more water-soluble analogs of 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one could potentially improve its efficacy and safety for clinical use.
In conclusion, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Its selectivity for DAT makes it a potentially safer and more effective treatment option compared to other non-selective dopamine reuptake inhibitors. Further research is needed to determine its optimal dosing and administration for therapeutic use, as well as its potential use in the treatment of other neurological disorders.

Métodos De Síntesis

1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetone with 1-phenylethylamine in the presence of sodium borohydride to obtain the intermediate, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-propanol. This intermediate is then oxidized using Jones reagent to obtain the final product, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one.

Aplicaciones Científicas De Investigación

1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has shown promising results in improving motor function in animal models of Parkinson's disease. It has also been shown to improve cognitive function in animal models of ADHD. Additionally, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has been studied for its potential use in the treatment of drug addiction, specifically cocaine addiction.

Propiedades

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(1-phenylethylamino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14(20-15(2)16-7-5-4-6-8-16)13-19(21)17-9-11-18(22-3)12-10-17/h4-13,15,20H,1-3H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLUZJQDEGALKO-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-methoxyphenyl)-3-(1-phenylethylamino)but-2-en-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.